Structural Differentiation: The 4-Benzoylbenzoyl Substituent as a Distinct Chemotype Among Benzothiazole-Piperazine Hybrids
The target compound is distinguished by a 4-benzoylbenzoyl (benzophenone-carbonyl) group at the N-4 position of the piperazine ring. This substituent is absent from all 66 benzothiazole-piperazine compounds evaluated as AChE inhibitors by Sahin et al. (2018), all 12 benzothiazole-piperazine acetamides tested for anticancer activity by Evren et al. (2024), and all 8 benzothiazole-piperazine conjugates assessed against C4-2 prostate cancer cells by Amin et al. (2024) [1][2][3]. The closest commercially catalogued analog is 2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole (MW 323.4 g/mol), which lacks both the 6-methoxy substitution on the benzothiazole ring and the second benzoyl group [4]. The target compound's molecular weight (457.55 g/mol) exceeds this simpler congener by 134.1 g/mol, reflecting substantially increased lipophilicity and hydrogen-bond acceptor capacity that are predicted to alter membrane permeability and target binding kinetics.
| Evidence Dimension | Structural uniqueness of the N-substituent (4-benzoylbenzoyl) vs. reported active series |
|---|---|
| Target Compound Data | 4-benzoylbenzoyl substituent; MW = 457.55 g/mol; 6-OCH3 on benzothiazole |
| Comparator Or Baseline | 2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole (MW ~323.4 g/mol); Evren 2024 series: N-(p-tolyl)piperazinyl acetamide (MW ~438 g/mol); Amin 2024 series: N-(pyrimidin-2-yl)piperazinyl (MW ~297 g/mol) |
| Quantified Difference | MW difference of +134.1 g/mol vs. mono-benzoyl analog; structural topology distinct from all 86 published benzothiazole-piperazine derivatives across three independent studies |
| Conditions | Structural comparison based on published compound libraries; no co-assay data available |
Why This Matters
Procurement of a structurally novel chemotype with a substituent not represented in published SAR datasets can provide orthogonal starting points for hit expansion or selectivity profiling in drug discovery programs.
- [1] Sahin, Z., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 79(8), 406–425. View Source
- [2] Evren, A.E., Ekselli, B., Yurttas, L., Temel, H.E., Akalin Ciftci, G. (2024). Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. Journal of Molecular Structure, 1320, 139732. View Source
- [3] Amin, A., Bhat, B.A., Ul-Khazir, Z., Hurrah, A.A., Bhat, I.A., Sharma, P.K., Masoodi, K.Z. (2024). Benzothiazole-Piperazine Hybrids Effectively Target C4-2 Castration-Resistant Prostate Cancer Cells in vitro Implicated through Computational Studies. ChemistrySelect, 9(27), e202401401. View Source
- [4] PubChem Compound Summary. [4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone. National Center for Biotechnology Information. Create Date: 2009-05-28. View Source
